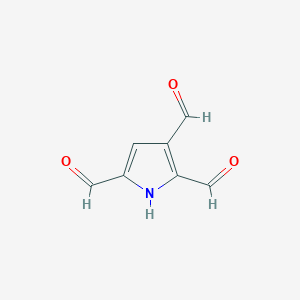

1H-Pyrrole-2,3,5-tricarbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrole-2,3,5-tricarbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-2-5-1-6(3-10)8-7(5)4-11/h1-4,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXRQLMUKQMWRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1C=O)C=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512852 | |

| Record name | 1H-Pyrrole-2,3,5-tricarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81697-99-6 | |

| Record name | 1H-Pyrrole-2,3,5-tricarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Pyrrole 2,3,5 Tricarbaldehyde

Formylation Reactions for Pyrrole (B145914) Derivatives

Formylation, the introduction of a formyl group (-CHO) onto a molecule, is a cornerstone of synthetic organic chemistry. For electron-rich heterocyclic compounds like pyrrole, several methods exist, with the Vilsmeier-Haack reaction being the most prominent.

Vilsmeier-Haack Formylation in Pyrrole Chemistry

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netijpcbs.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, which is typically formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). ijpcbs.comquimicaorganica.orgnih.gov This forms a chloroiminium ion, a potent electrophile that readily reacts with the electron-rich pyrrole ring. quimicaorganica.org The initial electrophilic attack is followed by hydrolysis to yield the corresponding pyrrole carbaldehyde. orgsyn.org

The general mechanism involves the following steps:

Formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. quimicaorganica.org

Nucleophilic attack of the electron-rich pyrrole ring on the Vilsmeier reagent. quimicaorganica.org

Loss of a proton to restore the aromaticity of the pyrrole ring. quimicaorganica.org

Hydrolysis of the resulting iminium salt to yield the aldehyde. orgsyn.org

The regioselectivity of the Vilsmeier-Haack formylation on the pyrrole ring is a critical aspect. Pyrrole has two potentially reactive positions for electrophilic substitution: the α-positions (C2 and C5) and the β-positions (C3 and C4). The α-positions are generally more reactive due to the greater stabilization of the cationic intermediate.

However, achieving multi-formylation, especially the specific 2,3,5-trisubstitution pattern of 1H-Pyrrole-2,3,5-tricarbaldehyde, is challenging. Several factors influence the regioselectivity and the extent of formylation:

Steric Hindrance: The introduction of the first formyl group, typically at the α-position, deactivates the ring towards further electrophilic attack and can sterically hinder subsequent formylations at adjacent positions. rsc.orgrsc.orgtandfonline.com

Electronic Effects: The electron-withdrawing nature of the formyl group deactivates the pyrrole ring, making subsequent formylations more difficult and requiring harsher reaction conditions.

Reaction Conditions: Factors such as temperature, reaction time, and the stoichiometry of the Vilsmeier reagent can be manipulated to influence the degree of formylation. However, forcing conditions can often lead to polymerization or the formation of complex mixtures of products.

Studies on the Vilsmeier-Haack formylation of N-substituted pyrroles have shown that the ratio of α- to β-formylated products is primarily controlled by steric factors. rsc.orgrsc.orgtandfonline.com The electronic effects of substituents on the nitrogen atom have a smaller, mainly inductive, influence on the position of formylation. rsc.orgrsc.org

Direct and selective tri-formylation of the parent pyrrole in a single step is often inefficient. To overcome the challenges of regioselectivity and deactivation, strategies involving precursor molecules with pre-installed functional groups are often employed. While direct literature on the use of pyrrole acetal (B89532) intermediates for the specific synthesis of this compound is not abundant, the use of protected functional groups is a common synthetic strategy. For instance, a protected formyl group, such as a dithiane or an acetal, could be introduced at one position, followed by formylation at other positions and subsequent deprotection.

A plausible, though not explicitly documented, strategy could involve a pyrrole precursor already substituted at specific positions with groups that can be later converted to aldehydes.

The nature of substituents already present on the pyrrole ring significantly impacts the reactivity and yield of formylation reactions.

| Substituent Type | Effect on Reactivity | Influence on Yield |

| Electron-donating groups (e.g., alkyl, alkoxy) | Activate the pyrrole ring towards electrophilic attack, increasing the rate of formylation. | Generally lead to higher yields, but may also increase the likelihood of polysubstitution and side reactions. |

| Electron-withdrawing groups (e.g., ester, cyano, formyl) | Deactivate the pyrrole ring, making formylation more difficult and requiring more forcing conditions. | Often result in lower yields and may prevent further formylation. acs.org |

| Bulky substituents | Can direct the formylation to less sterically hindered positions and may decrease the overall reaction rate and yield due to steric hindrance. rsc.orgrsc.orgtandfonline.com | Can be used strategically to control regioselectivity. |

For example, the formylation of 1H-pyrrole-2-carboxylates has been shown to regioselectively afford the 4-formyl and 5-formyl derivatives in nearly quantitative yields using specific Vilsmeier reagents. acs.org

Alternative Formylation Protocols for Pyrrole Skeletons

While the Vilsmeier-Haack reaction is the most common, other methods for introducing formyl groups onto a pyrrole ring exist, although they are generally less direct for achieving tri-formylation.

Rieche Formylation: This method uses dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride or stannic chloride. It can be an alternative to the Vilsmeier-Haack reaction, particularly for substrates that are sensitive to the conditions of the latter.

Duff Reaction: This involves the formylation of activated aromatic compounds using hexamethylenetetramine. It is typically used for phenols but can be adapted for some heterocyclic systems.

Oxidation of Methyl-substituted Pyrroles: If a suitable methyl-substituted pyrrole precursor is available, the methyl groups can be oxidized to aldehydes using reagents like selenium dioxide (SeO₂) or ceric ammonium (B1175870) nitrate (B79036) (CAN).

Functional Group Interconversion and Precursor Chemistry

Given the difficulties of direct tri-formylation, a more practical approach to synthesizing this compound often involves the use of a pre-functionalized pyrrole ring and subsequent functional group interconversions. fiveable.mesolubilityofthings.comub.eduvanderbilt.edu

A plausible synthetic route could start from a readily available substituted pyrrole, such as 1H-pyrrole-2,3,5-tricarboxylic acid or its esters. scbt.comsigmaaldrich.comnih.gov These precursors could then be subjected to a series of reduction steps to convert the carboxylic acid or ester groups into aldehydes.

Potential Precursor-Based Synthesis:

Starting Material: A trisubstituted pyrrole such as dimethyl 1H-pyrrole-2,5-dicarboxylate with a suitable group at the 3-position.

Functional Group Interconversion: The ester groups at the 2- and 5-positions can be reduced to the corresponding alcohols using a reducing agent like lithium aluminum hydride (LiAlH₄).

Oxidation: The resulting diol can then be oxidized to the dialdehyde (B1249045) using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂).

Introduction of the Third Formyl Group: The functional group at the 3-position would need to be converted to an aldehyde. If it were a cyano group, for example, it could be reduced to an aldehyde using diisobutylaluminium hydride (DIBAL-H).

This multi-step approach, while longer, allows for greater control over the substitution pattern and can circumvent the challenges associated with direct multi-formylation. The synthesis of various substituted pyrroles through methods like the Paal-Knorr synthesis, Hantzsch synthesis, or from enones provides access to a wide range of potential precursors. uctm.edunih.govsyrris.com

| Precursor Functional Group | Reagent for Conversion to Aldehyde |

| Carboxylic Acid / Ester | 1. LiAlH₄ (to alcohol) 2. PCC or MnO₂ (to aldehyde) |

| Nitrile (Cyano group) | DIBAL-H |

| Methyl Group | SeO₂ or CAN |

| Alkenyl Group | Ozonolysis (O₃) followed by a reductive workup |

Hydrolysis of Protected Formyl Groups

A crucial step in the synthesis of this compound involves the deprotection of formyl groups that are masked during the synthetic sequence to prevent unwanted side reactions. The direct formylation of a pyrrole to yield a tricarbaldehyde is challenging; therefore, a common strategy is to introduce the formyl groups onto a precursor where they exist in a protected form, such as acetals.

In a key synthetic route to this compound, the formyl groups are protected as 5,5-dimethyl-1,3-dioxan-2-yl acetals. cdnsciencepub.com The final step to liberate the three aldehyde functionalities is the hydrolysis of the formylated diacetal precursor, 5-formyl-2,4-di(5,5-dimethyl-1,3-dioxan-2-yl)-pyrrole. cdnsciencepub.com This hydrolysis, however, is not trivial. Mild hydrolysis conditions tend to yield a mixture of monoacetals, making the complete deprotection difficult. The process requires prolonged and relatively vigorous acidic conditions to drive the reaction to completion, ultimately affording the desired this compound in a 67% yield. cdnsciencepub.com The stability of the pyrrole ring under these strong acidic conditions is a critical consideration. sci-hub.se

The use of protecting groups is a widespread strategy in pyrrole chemistry to control reactivity and achieve regioselectivity. sci-hub.seresearchgate.net For instance, the N-pyrrol-1-yl group itself can act as a protecting group for amines, which can later be deprotected via ozonolysis to a formamide (B127407) without loss of optical purity. nih.gov While this specific example relates to protecting an external amino group, it highlights the diverse protection/deprotection tactics employed in pyrrole chemistry. In the synthesis of pyrrole aldehydes, converting Knorr-type 2-carboxylate pyrroles to 2-formyl pyrroles often requires hydrolysis, decarboxylation, and then formylation steps, a sequence that can be circumvented by reducing 2-thionoester pyrroles. researchgate.net

Synthesis of Pyrrole Carbaldehyde Precursors

The successful synthesis of this compound is contingent on the preparation of a suitable precursor, namely a pyrrole ring substituted with protected formyl groups at the 2- and 4-positions, leaving the 5-position open for a final formylation.

The Vilsmeier-Haack reaction is a classic and widely used method for formylating electron-rich aromatic rings like pyrrole. chemtube3d.comnih.gov However, the direct formylation of pyrrole typically occurs at the α-position (C2 or C5). thieme-connect.com To achieve substitution at the desired positions for the tricarbaldehyde synthesis, a multi-step approach starting from pyrrole is employed.

A documented synthesis begins with the preparation of pyrrole-2,4-dicarboxaldehyde. cdnsciencepub.com This dicarbaldehyde is then converted into its diacetal, 2,4-di(5,5-dimethyl-1,3-dioxan-2-yl)-pyrrole. cdnsciencepub.comresearchgate.net The acetal groups serve a dual purpose: they protect the aldehyde functionalities and deactivate the pyrrole ring towards electrophilic attack, but not so much as to prevent the final formylation. cdnsciencepub.com The failure to formylate the corresponding 2,5-diacetal highlights the lower reactivity of the 3- and 4-positions of the pyrrole ring. cdnsciencepub.com In contrast, the 2,4-diacetal possesses a reactive 5-position, which is amenable to a subsequent Vilsmeier-Haack formylation, yielding the trisubstituted precursor 5-formyl-2,4-di(5,5-dimethyl-1,3-dioxan-2-yl)-pyrrole in a high yield of 77%. cdnsciencepub.com

The synthesis of various pyrrole carbaldehyde derivatives often relies on regioselective strategies. For example, the formylation of ethyl 1H-pyrrole-2-carboxylate with a crystalline Vilsmeier reagent can selectively yield the 4-formyl or 5-formyl derivative depending on the conditions. acs.org Other methods for synthesizing pyrrole precursors include the Barton-Zard pyrrole synthesis, which can produce N-methoxy-N-methyl pyrrole-2-carboxamides (Weinreb amides) that are then converted to the corresponding aldehydes. nih.govresearchgate.net

Table 1: Key Intermediates in the Synthesis of this compound

| Compound Name | Structure | Role in Synthesis |

| Pyrrole-2,4-dicarboxaldehyde | Starting material for diacetal formation. | |

| 2,4-di(5,5-dimethyl-1,3-dioxan-2-yl)-pyrrole | Diacetal precursor with a reactive 5-position. | |

| 5-formyl-2,4-di(5,5-dimethyl-1,3-dioxan-2-yl)-pyrrole | Formylated intermediate prior to final hydrolysis. | |

| This compound | Final target compound. |

Comparative Analysis with Synthesis of Analogous Aromatic Tricarbaldehydes

The synthesis of this compound presents unique challenges compared to its benzenoid analog, benzene-1,3,5-tricarbaldehyde, primarily due to the higher reactivity and lower stability of the pyrrole ring.

Benzene-1,3,5-tricarbaldehyde can be synthesized through several established methods. A common approach is the oxidation of 1,3,5-trimethylbenzene (mesitylene) using strong oxidizing agents like chromic acid. evitachem.com Another route involves the oxidation of 1,3,5-benzenetriyltrimethanol. chemicalbook.com Alternatively, methods starting from benzene (B151609) derivatives allow for the introduction of aldehyde groups at specific positions, for instance, through lithiation followed by formylation. evitachem.com A convenient four-step synthesis has also been developed, highlighting the relative accessibility of this symmetric molecule. researchgate.netlu.se

In contrast, the synthesis of This compound requires a more nuanced, stepwise approach. The electron-rich nature of the pyrrole ring makes it susceptible to polymerization under the strongly acidic or oxidative conditions that are often tolerated by benzene. sci-hub.se Direct multiple formylation is complicated by the regioselectivity of electrophilic substitution, which strongly favors the α-positions. thieme-connect.com Therefore, the synthesis relies on a protection-formylation-deprotection sequence as previously described. The use of acetal protecting groups is essential to deactivate the ring sufficiently to allow for controlled, sequential formylation and to prevent decomposition during the reactions. cdnsciencepub.com The final, vigorous hydrolysis step required to remove these protecting groups further underscores the delicate balance needed to manipulate the pyrrole core without causing its degradation. cdnsciencepub.com

Table 2: Comparison of Synthetic Strategies

| Feature | This compound | Benzene-1,3,5-tricarbaldehyde |

| Starting Material | Pyrrole or pyrrole dicarboxaldehyde | Mesitylene, Benzene-1,3,5-triyltrimethanol |

| Key Strategy | Protection-formylation-deprotection sequence | Direct oxidation of methyl groups or formylation of a pre-functionalized ring |

| Formylation Method | Vilsmeier-Haack reaction on a protected precursor | Not typically used for direct tri-formylation; lithiation/formylation is an option |

| Key Challenges | Ring instability, controlling regioselectivity, harsh deprotection conditions | Use of strong oxidizing agents, controlling reaction stoichiometry |

| Protecting Groups | Essential (e.g., acetals) | Generally not required for the core synthesis |

Reactivity and Chemical Transformations of 1h Pyrrole 2,3,5 Tricarbaldehyde

Electrophilic and Nucleophilic Reactivity of Aldehyde Functionalities

The aldehyde groups of 1H-Pyrrole-2,3,5-tricarbaldehyde are susceptible to both electrophilic and nucleophilic attack, a characteristic feature of carbonyl compounds. The electron-withdrawing nature of the formyl groups, coupled with the aromatic pyrrole (B145914) ring, influences the reactivity of each aldehyde moiety.

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde functionalities of this compound can be oxidized to the corresponding carboxylic acids. This transformation is a key step in the synthesis of various functionalized pyrrole derivatives.

Formation of 1H-Pyrrole-2,3,5-tricarboxylic Acid (PTCA)

The complete oxidation of all three aldehyde groups in this compound leads to the formation of 1H-Pyrrole-2,3,5-tricarboxylic Acid (PTCA). This conversion can be achieved using various oxidizing agents. While specific documented methods for the direct oxidation of this compound to PTCA are not extensively detailed in the provided search results, the oxidation of pyrrole-2-carboxaldehyde to pyrrole-2-carboxylic acid is a known transformation. orgsyn.org This suggests that similar oxidative conditions could be applied for the tricarbaldehyde derivative. The resulting PTCA is a versatile building block for further chemical synthesis. nih.gov

Selective Oxidation Strategies

Achieving selective oxidation of one or two of the three aldehyde groups presents a significant synthetic challenge due to the similar reactivity of the formyl groups. Strategies to achieve selectivity might involve the use of protecting groups or carefully controlled reaction conditions, such as employing sterically hindered oxidizing agents or varying the reaction temperature and time. Research into the selective oxidation of polyformylpyrroles is an area of interest for creating asymmetrically substituted pyrrole derivatives.

Condensation Reactions: Schiff Base Formation and Imine Chemistry

The aldehyde groups of this compound readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. jetir.orgasianpubs.org This reactivity is a cornerstone of its utility in the synthesis of more complex molecular architectures.

Reactions with Amines to Form Imines

The reaction of this compound with primary amines results in the formation of a tri-imine derivative. This condensation reaction typically proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov The formation of the imine bond (-C=N-) introduces new functional handles for further chemical modifications. The specific conditions for these reactions, such as solvent and catalyst, can be optimized to achieve high yields of the desired Schiff base products. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Primary Amine (R-NH₂) | 1H-Pyrrole-2,3,5-tris(iminomethyl) derivative | Schiff Base Formation |

Applications in Advanced Materials Science

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of crystalline porous polymers with ordered structures and high thermal stability. digitellinc.com The incorporation of 1H-Pyrrole-2,3,5-tricarbaldehyde into COF structures is achieved through the formation of robust covalent bonds, typically via Schiff base condensation reactions. nih.govrsc.org

| Monomer 1 | Monomer 2 (Linker) | Reaction Type | Resulting Framework |

| This compound | Aromatic Diamines/Triamines | Schiff Base Condensation | Imine-linked COF |

This table illustrates a typical synthetic approach for creating COFs using this compound.

The resulting COFs are characterized by a range of analytical techniques to confirm their structure and properties. Powder X-ray diffraction (PXRD) is crucial for verifying the crystallinity and determining the framework's topology. digitellinc.com Fourier-transform infrared (FT-IR) spectroscopy confirms the formation of imine linkages, while thermogravimetric analysis (TGA) assesses the thermal stability of the material. researchgate.net Nitrogen adsorption-desorption measurements are used to determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution. researchgate.net The trigonal symmetry of this compound can lead to the formation of hexagonal 2D layered structures or more complex 3D networks, depending on the geometry of the amine linker used. mdpi.com

The inherent properties of the pyrrole (B145914) ring, including its electron-rich nature and the presence of a nitrogen heteroatom, impart specific functionalities to the COF. These nitrogen sites can act as Lewis basic centers, providing active sites for catalysis or for the selective adsorption of guest molecules. The porosity and high surface area of these COFs make them promising candidates for applications in gas storage and separation. mdpi.com The ability to functionalize the pyrrole ring or the aromatic linkers before or after COF synthesis allows for the tailoring of properties to specific applications.

Utilization in Porous Organic Polymers (POPs)

Porous Organic Polymers are another class of porous materials, often amorphous, that are synthesized from organic building blocks. rsc.orgrsc.org Unlike the crystalline nature of COFs, POPs typically have a broader range of pore sizes.

Similar to COF synthesis, the construction of POPs from this compound often involves condensation reactions with nitrogen-rich linkers. frontiersin.org The key difference lies in the reaction conditions, which are often controlled to favor rapid polymerization, leading to an amorphous, highly cross-linked network. The versatility of organic synthesis allows for the incorporation of a wide variety of functional monomers, enabling the creation of POPs with tailored chemical and physical properties.

| Monomer | Cross-linker | Polymerization Method | Resulting Material |

| This compound | Melamine, Cyanuric Chloride | Solvothermal/Ionothermal Condensation | Nitrogen-rich Porous Organic Polymer |

This table provides an example of a synthetic route to produce POPs from this compound.

The high nitrogen content and porous structure of POPs derived from this compound make them excellent candidates for adsorption and separation applications. The nitrogen atoms within the polymer framework can enhance the affinity for specific molecules, such as carbon dioxide, through dipole-quadrupole interactions. The tunable porosity and high surface area contribute to their capacity for gas storage and their potential use in separating mixtures of gases or removing pollutants from water. rsc.org

Environmental Applications of Polyaldehyde-Based POPs

Porous Organic Polymers (POPs) are a class of materials characterized by their high surface area, low density, and robust chemical and thermal stability, constructed from organic monomers linked by strong covalent bonds. rsc.orgdoi.org These features make them exceptional candidates for environmental remediation, such as the capture of toxic industrial gases. rsc.orgsciencedaily.combris.ac.uk

Polyaldehydes, like this compound, are crucial monomers for synthesizing certain types of POPs. Through condensation reactions with polyamine linkers, they can form highly stable, porous networks. For instance, Benzimidazole-linked polymers (BILPs), a subclass of POPs, are synthesized from the reaction of aldehydes and amines and have demonstrated significant potential for capturing sulfur dioxide (SO₂), a harmful acidic gas produced by fossil fuel combustion. nih.govacs.org The nitrogen-rich pyrrole ring and the multiple aldehyde groups of this compound make it an ideal candidate for creating POPs with a high density of binding sites, which is critical for efficient gas capture. nih.gov

The performance of POPs in gas adsorption is heavily influenced by their surface area and the chemical functionality of their pores. nih.gov Research has shown that POPs with high surface areas and heteroatom functionalities exhibit superior uptake of SO₂. nih.gov For example, benzimidazole-derived carbons (BIDCs) have shown exceptionally high SO₂ sorption capacity. acs.org The incorporation of monomers like this compound into POP structures could lead to materials with tailored pore environments that selectively interact with and trap pollutants like SO₂. The interaction is often based on dipole-dipole forces between the gas molecules and the polymer framework. nih.gov

| Material | Type | SO₂ Uptake (mmol g⁻¹) | Reference |

|---|---|---|---|

| BIDC-3-800 | Benzimidazole-Derived Carbon | 21.42 | nih.govacs.org |

| MFM-170 | Metal-Organic Framework | 17.5 (at 298K) | researchgate.net |

| POP-Py | Porous Organic Polymer | 10.8 | nih.govacs.org |

| BIDC-2-700 | Benzimidazole-Derived Carbon | 10.25 | nih.govacs.org |

| BILP-3 | Benzimidazole-Linked Polymer | 8.5 | nih.govacs.org |

| PIMs | Polymers of Intrinsic Microporosity | 7.32 | nih.gov |

| BILP-4 | Benzimidazole-Linked Polymer | 6.1 | nih.gov |

Development of Extended Network Structures

The creation of well-defined, extended network structures is a cornerstone of crystal engineering and materials design. The precise arrangement of molecular subunits into one-, two-, or three-dimensional arrays allows for the development of materials with unique electronic, optical, or catalytic properties. The trifunctional nature of this compound makes it a powerful monomer for the synthesis of such ordered architectures, particularly Covalent Organic Frameworks (COFs).

COFs are crystalline porous polymers built from rigid organic monomers linked by strong covalent bonds, resulting in highly ordered, extended networks. mdpi.com The reaction between polyaldehyde and polyamine monomers is a common and effective method for producing stable imine-linked COFs. mdpi.comrsc.orgnih.gov The three aldehyde groups on this compound can react with complementary triangular or linear amine linkers to form 2D or 3D COF structures with high precision.

While direct studies on this compound for this purpose are not extensively documented, research on analogous pyrrole-based compounds provides strong evidence of their utility in forming network structures. For example, studies on 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid have shown that small changes in the monomer's structure can direct the assembly into one-dimensional ribbons, two-dimensional sheets, or complex three-dimensional networks through hydrogen bonding. psu.edursc.org The formation of these structures is consistently guided by the interactions between the functional groups on adjacent pyrrole units. psu.edursc.org

In the case of this compound, the aldehyde groups would form covalent bonds (e.g., imine linkages) instead of the hydrogen bonds seen in the dicarboxylic acid analogue. This would lead to the formation of more robust and permanent network structures. The geometry of the pyrrole core and the disposition of the three aldehyde groups would dictate the topology of the resulting COF, enabling the rational design of materials with specific pore sizes and functionalities for applications in catalysis, separation, and sensing. doi.orgmdpi.com The synthesis of π-extended systems based on thienopyrrole and indole (B1671886) moieties has also demonstrated the formation of supramolecular networks, further highlighting the capacity of pyrrole derivatives to act as building blocks for extended structures. nih.gov

| Monomer Subunit Principle | Resulting Network Structure | Interaction Type | Reference |

|---|---|---|---|

| Linear bifunctional linkers (e.g., pyrrole-2,5-dicarboxylic acid) | One-dimensional (1D) ribbons | Hydrogen Bonding | psu.edursc.org |

| Planar triangular linkers (e.g., trimesic acid) | Two-dimensional (2D) sheets | Hydrogen Bonding | psu.edu |

| Tetrahedral or other non-planar linkers | Three-dimensional (3D) networks | Hydrogen Bonding / Covalent Bonding | mdpi.compsu.edu |

| Trifunctional planar linkers (e.g., this compound) with bifunctional linear linkers | Two-dimensional (2D) sheets | Covalent Bonding (e.g., Imine) | mdpi.comrsc.org |

Supramolecular Chemistry and Host Guest Systems

Design and Construction of Molecular Cages and Containers

The rational design of molecular cages from 1H-Pyrrole-2,3,5-tricarbaldehyde hinges on the strategic selection of complementary building blocks that can react with its aldehyde groups to form a closed, three-dimensional entity. Cage compounds offer unique binding pockets, akin to enzyme-binding sites, that can be tailored in terms of size, shape, and the functional groups directed toward the cavity. acs.org

The synthesis of molecular cages from this compound typically employs self-assembly strategies, where the constituent molecules spontaneously organize into a well-defined structure. acs.org A common approach involves the condensation reaction between the tricarbaldehyde and a triamine or a diamine. The reversible nature of the resulting imine bonds allows for "error-checking" during the assembly process, leading to the thermodynamically most stable cage structure.

The stoichiometry of the reactants is crucial in directing the assembly towards a desired cage topology. For instance, the reaction of a C3-symmetric tricarbaldehyde with a C2-symmetric diamine can lead to the formation of a [2+3] or a [4+6] cage structure. Computational modeling is increasingly being used to predict the most likely and stable cage geometries that can be formed from specific building blocks. nih.gov

Once a self-assembled cage is synthesized, its structure must be rigorously characterized. The primary methods for structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

While specific experimental data on the crystal structure of a cage directly assembled from this compound is not yet prevalent in the literature, computational studies on analogous systems, such as those derived from benzene-1,3,5-tricarboxaldehyde, have been used to predict their solid-state crystal structures and porosity. nih.gov

Investigation of Non-Covalent Interactions

Non-covalent interactions are the driving forces behind the formation and stability of supramolecular assemblies. nist.gov In the context of this compound-based systems, a variety of these weak interactions play a crucial role.

| Type of Interaction | Description | Potential Role in this compound Systems |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Directs crystal packing, stabilizes cage structures, and influences molecular conformation. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Stabilizes the assembly of cages and influences the packing of molecules in the solid state. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Can drive the self-assembly of cages in aqueous media and influence guest binding. |

The aromatic pyrrole (B145914) ring of this compound can participate in π-π stacking interactions. These interactions, which arise from the electrostatic and dispersion forces between the electron clouds of aromatic rings, contribute to the stability of supramolecular structures. nih.gov In the context of molecular cages, π-π stacking between the aromatic panels of the cage can provide significant energetic stabilization.

Hydrophobic interactions can also be a significant driving force for the self-assembly of cages in polar solvents like water. The nonpolar surfaces of the cage can aggregate to minimize their contact with water, leading to the formation of the hollow structure. nist.gov

Molecular Recognition and Guest Encapsulation Studies

A key feature of molecular cages is their ability to act as hosts for smaller guest molecules. acs.org This molecular recognition is highly specific, depending on the size, shape, and chemical properties of both the host cage and the guest molecule. The interior of a cage provides a unique microenvironment that can be different from the bulk solvent, allowing for the stabilization of reactive species or the catalysis of chemical reactions.

The encapsulation of a guest molecule within a cage can be studied using various techniques, including NMR spectroscopy, which can show changes in the chemical shifts of both the host and guest upon binding. The binding affinity can be quantified by determining the association constant. While specific guest encapsulation studies for cages derived directly from this compound are still an emerging area of research, the general principles of host-guest chemistry suggest that such cages could encapsulate a variety of guests, including small organic molecules, ions, or gases. nih.govnih.gov The ability to reversibly bind and release guests makes these systems promising for applications in areas such as drug delivery and chemical sensing. acs.orgnih.gov

Catalytic Applications of 1h Pyrrole 2,3,5 Tricarbaldehyde Derivatives and Frameworks

Heterogeneous Catalysis Using COFs and POPs

The integration of 1H-Pyrrole-2,3,5-tricarbaldehyde into COFs and POPs would yield materials with inherent porosity and a high density of catalytically active sites, making them prime candidates for heterogeneous catalysis. The pyrrolic nitrogen and the aldehyde functionalities can act as active centers or as sites for post-synthetic modification to introduce other catalytic moieties.

Applications in Carbon Dioxide (CO2) Capture and Conversion

Porous organic polymers are recognized as promising materials for CO2 capture, separation, and conversion due to their permanent porosity, structural tunability, and stability. nih.govrsc.org The nitrogen-rich nature of a COF or POP derived from this compound would be advantageous for CO2 capture. The pyrrolic nitrogen atoms can act as Lewis basic sites, enhancing the affinity of the framework for the acidic CO2 molecule. rsc.org

The captured CO2 could then be catalytically converted into valuable chemicals. For instance, these frameworks could catalyze the cycloaddition of CO2 to epoxides to form cyclic carbonates, a reaction of significant industrial importance. nih.gov The porous structure would facilitate the diffusion of reactants and products, while the active sites within the framework would promote the chemical transformation.

Table 1: Potential CO2 Uptake and Catalytic Conversion in Pyrrole-Based Porous Polymers

| Framework Type | Potential CO2 Uptake (mmol/g) | Potential Catalytic Reaction | Reference for Analogy |

| Pyrrole-based POP | 1.09 - 4.0 | CO2 Cycloaddition | nih.govrsc.org |

| Amine-functionalized POP | ~3.57 | Chemical Conversion | nih.gov |

This table is illustrative and based on the performance of analogous pyrrole-containing porous polymers.

Size-Selective Catalysis and Substrate Recognition

The well-defined and tunable pore structures of COFs and POPs allow for size-selective catalysis. By carefully selecting the co-monomers to be polymerized with this compound, it would be possible to create frameworks with specific pore dimensions. These tailored pores could act as molecular sieves, allowing only reactants of a certain size to access the catalytic sites within the framework. This principle of size-exclusion would enable highly selective chemical transformations, minimizing the formation of unwanted byproducts.

Photocatalysis and Electrocatalysis in Extended Frameworks

The conjugated π-system of the pyrrole (B145914) ring in this compound suggests that COFs and POPs derived from it could possess interesting photophysical and electronic properties. Pyrrole-based COFs have been investigated as promising platforms for efficient bifunctional electrocatalytic water splitting. acs.org The incorporation of heteroatoms and the ability to tune the electronic structure can lead to exceptional electrocatalytic performance. acs.org

Furthermore, such frameworks could be designed to act as photocatalysts. Upon irradiation with light, the material could generate electron-hole pairs, which can then drive various chemical reactions. For example, pyrrole-based conjugated microporous polymers have been explored for photocatalysis. nih.gov The extended conjugation within the framework would facilitate charge transport and separation, which are crucial for efficient photocatalysis. Potential applications could include hydrogen production from water or the degradation of organic pollutants.

Mechanistic Investigations of Catalytic Pathways

Understanding the mechanism of catalysis is crucial for the rational design of more efficient catalysts. For frameworks derived from this compound, a combination of experimental and computational techniques would be employed to elucidate the catalytic pathways.

In-situ spectroscopic techniques, such as FTIR and solid-state NMR, could be used to monitor the interaction of reactants with the catalytic sites. These studies would help to identify the active centers and the key intermediates in the reaction. Computational modeling, such as Density Functional Theory (DFT) calculations, could provide further insights into the reaction mechanism at the molecular level, including the energetics of different reaction pathways and the structure of transition states.

Catalyst Regeneration and Reusability Studies

A key advantage of heterogeneous catalysts is their ease of separation from the reaction mixture and their potential for reuse. For COFs and POPs synthesized from this compound, their insolubility in common organic solvents would allow for simple recovery by filtration.

Reusability studies would be essential to assess the long-term stability and performance of these materials. This would involve subjecting the catalyst to multiple reaction cycles and analyzing its structural integrity and catalytic activity after each cycle. Techniques such as powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and elemental analysis would be used to confirm that the material retains its crystallinity, thermal stability, and composition. The development of robust and recyclable catalysts is a critical aspect of sustainable chemistry, and frameworks derived from this compound hold the promise of contributing to this goal. Pyrrole-based conjugated microporous polymers have demonstrated excellent recyclability in catalytic reactions. nih.gov

Analytical Methodologies for 1h Pyrrole 2,3,5 Tricarboxylic Acid Ptca As a Research Biomarker

Formation of PTCA as a Eumelanin (B1172464) Degradation Product in Research Contexts

1H-Pyrrole-2,3,5-tricarboxylic acid (PTCA) is a key diagnostic marker for eumelanin, the brown-black pigment found in hair, skin, and eyes. It is not naturally present in tissues but is formed through the oxidative degradation of eumelanin polymers. The primary precursor to PTCA within the eumelanin structure is the 5,6-dihydroxyindole-2-carboxylic acid (DHICA) subunit.

In research settings, this degradation is typically induced chemically, most often through alkaline hydrogen peroxide (H₂O₂) oxidation. nih.gov This process breaks down the complex eumelanin polymer, yielding PTCA as a major and quantitatively significant pyrrolic product. researchgate.net The amount of PTCA generated is directly proportional to the amount of DHICA-type eumelanin present in the sample, allowing for its quantification. researchgate.net This chemical conversion is a cornerstone of melanin (B1238610) research, as it provides a reliable method to measure eumelanin content in various biological and forensic samples. researchgate.net

The photoaging of eumelanin, such as through exposure to UVA and visible light, can also lead to the formation of free PTCA via in situ peroxidation. nih.gov This process is relevant in studies of age-related macular degeneration and other conditions involving light-induced damage to pigmented tissues. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for PTCA Detection

The accurate detection and quantification of PTCA rely on sophisticated analytical techniques that offer high sensitivity and specificity. mdpi.com Chromatography, a laboratory method for separating mixture components, is central to this analysis. mdpi.com These advanced methods are crucial for distinguishing PTCA from other molecules in complex biological matrices like hair or tissue extracts. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for analyzing PTCA. kcasbio.com This method combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. kcasbio.comrjptonline.org LC-MS/MS is considered a gold standard for quantitative small molecule assays. kcasbio.com

In a typical LC-MS/MS workflow for PTCA analysis, the sample extract is first injected into a liquid chromatograph. The components of the mixture are separated as they pass through a column. rjptonline.org The separated components then enter the mass spectrometer, where they are ionized. nih.gov The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). nih.gov For PTCA, specific precursor and product ion transitions are monitored, which provides a high degree of certainty in identification and allows for accurate quantification, even at very low concentrations. kcasbio.com This technique has been successfully developed and validated for determining PTCA in hair samples to assess oxidative damage from cosmetic treatments. nih.govnih.gov

High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS)

High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS) represents another advanced analytical approach for PTCA detection. nih.govyoutube.com This technique couples the powerful separation of HPLC with the precise mass measurement capabilities of a high-resolution mass spectrometer, such as an Orbitrap. nih.govresearchgate.net

HPLC-HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a compound. researchgate.net This capability is invaluable for confirming the identity of PTCA in complex samples and for differentiating it from other isobaric interferences. mdpi.com The method involves separating the sample using an HPLC system, followed by detection with an HRMS instrument that can perform full scans and collisional experiments, affording the possibility of retrospective analysis for untargeted compounds. nih.gov While specific applications of HPLC-HRMS for PTCA are part of broader analytical methods, the technique's precision and ability to analyze complex mixtures make it highly suitable for this biomarker. nih.govresearchgate.net

Quantitative Analysis and Standardization Protocols in Research Studies

For PTCA to be a reliable biomarker, its quantitative analysis must be accurate and reproducible. rsc.org This requires the development and validation of standardized protocols. qmul.ac.uk In research, particularly in clinical or forensic contexts, quantitative analysis provides objective data, for example, on the extent of hair damage or in assessing disease progression. nih.govnih.gov

Validation of an analytical method for PTCA typically involves assessing several key parameters:

Linearity: Establishing a calibration curve with a series of standards to ensure the instrument response is proportional to the analyte concentration. nih.gov

Limits of Quantification (LOQ): Determining the lowest concentration of PTCA that can be reliably quantified with acceptable precision and accuracy. nih.gov For example, in one study analyzing drugs in hair, LOQs were in the range of 0.1 to 0.5 ng/mg. nih.gov

Precision and Accuracy: Assessing the closeness of repeated measurements (precision) and the closeness of a measured value to the true value (accuracy). nih.gov

Recovery: Evaluating the efficiency of the extraction process from the sample matrix (e.g., hair). nih.gov

A study on PTCA as a marker for oxidative hair treatment established a cut-off value of 20 ng/mg to distinguish between natural and excessively oxidized hair, based on a study of 33 natural hair samples where concentrations ranged from <2.1 to 16.4 ng/mg. nih.gov Another large-scale study involving 1,219 hair samples confirmed that PTCA levels were significantly higher in hair that had undergone oxidative cosmetic treatments. nih.gov These studies underscore the importance of establishing reference ranges and cut-off values as part of the standardization process. nih.govnih.gov

Table 1: Research Findings on PTCA Levels in Hair

| Study Focus | Sample Type | Key Finding | PTCA Concentration Range (Natural Hair) | Recommended Cut-off for Oxidative Treatment | Reference |

|---|---|---|---|---|---|

| Marker for Oxidative Hair Treatment | Natural Hair (n=33) | PTCA levels significantly increase after treatment with H₂O₂. | <2.1-16.4 ng/mg | 20 ng/mg | nih.gov |

| Reliability of PTCA as a Biomarker | Scalp Hair (n=1,219) | In vivo treated hair showed significantly higher PTCA levels than untreated hair. | 0.009-49.8 ng/mg (overall study range) | Not specified, but confirms significant difference. | nih.gov |

Research on PTCA as a Chemical Indicator in Material Degradation Studies

The utility of PTCA as a biomarker extends beyond biological samples to the study of material degradation, particularly for materials based on eumelanin or its synthetic analogues like polydopamine (pDA). researchgate.net Polydopamine is a synthetic polymer often used for surface coatings due to its adhesive properties.

In this context, PTCA serves as a diagnostic fragment to probe the chemical structure and degradation pathways of these materials. researchgate.net By subjecting the material to oxidative degradation (e.g., with alkaline hydrogen peroxide) and then quantifying the resulting PTCA and other markers like pyrrole-2,3-dicarboxylic acid (PDCA), researchers can gain insights into the material's composition. researchgate.net

For instance, the relative yields of PTCA and PDCA can indicate the prevalence of different types of monomer units (DHICA vs. DHI) within the polymer structure. researchgate.net This information is crucial for understanding how the synthesis conditions affect the final chemical composition and properties of the material. researchgate.net These degradation studies are essential for developing and characterizing new functional materials for various applications, from biomedical sensors to protective coatings. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 1H-Pyrrole-2,3,5-tricarbaldehyde. These calculations can provide deep insights into the molecule's stability, reactivity, and spectroscopic properties.

Key Parameters from Quantum Chemical Calculations:

| Parameter | Significance for this compound |

| Optimized Geometry | Predicts the most stable three-dimensional arrangement of atoms, including bond lengths and angles. |

| Frontier Molecular Orbitals (HOMO-LUMO) | The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and electronic transitions. The energy gap between them indicates the molecule's kinetic stability and optical properties. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting sites of chemical reactions. |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer interactions within the molecule, providing insights into the stability arising from electron delocalization. |

| Vibrational Frequencies | Predicts the infrared (IR) spectrum of the molecule, which can be used to identify characteristic functional groups and compare with experimental data. |

For instance, theoretical studies on related pyrrole (B145914) derivatives have successfully employed DFT methods, such as B3LYP with various basis sets (e.g., 6-31G*), to analyze their electronic properties and reaction mechanisms. Similar approaches would be invaluable for understanding the influence of the three electron-withdrawing carbaldehyde groups on the pyrrole ring in this compound.

Molecular Dynamics Simulations of Self-Assembly Processes

The presence of multiple polar aldehyde groups suggests that this compound could participate in self-assembly processes, forming larger, ordered structures. Molecular dynamics (MD) simulations are a powerful tool to investigate these dynamic phenomena at the atomic level.

MD simulations model the movement of atoms and molecules over time based on classical mechanics. By simulating a system containing many this compound molecules, researchers can observe how they interact and organize.

Insights from Molecular Dynamics Simulations:

| Phenomenon | Investigative Approach |

| Aggregation and Clustering | Simulating the molecules in a solvent box to observe the formation of aggregates and determine the preferred orientation of molecules within them. |

| Role of Intermolecular Forces | Analyzing the contributions of hydrogen bonding, dipole-dipole interactions, and π-π stacking to the stability of the assembled structures. |

| Solvent Effects | Running simulations in different solvents to understand how the surrounding medium influences the self-assembly process. |

Computational Modeling of Host-Guest Interactions

The electron-deficient cavity and the functional groups of this compound make it a potential candidate for host-guest chemistry, where it could bind to other molecules or ions. Computational modeling is essential for predicting and understanding these non-covalent interactions.

Techniques such as molecular docking and more rigorous free energy calculations can be used to assess the binding affinity and selectivity of the pyrrole derivative for various guest species.

Aspects of Host-Guest Modeling:

| Modeling Technique | Application to this compound |

| Molecular Docking | Rapidly screening a library of potential guest molecules to predict their binding modes and rank their binding affinities to the host. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method where the host-guest binding site is treated with high-level quantum mechanics, and the rest of the system with classical molecular mechanics, providing a balance of accuracy and computational cost. |

| Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) | More computationally intensive methods that provide accurate calculations of the free energy of binding, a key determinant of the stability of the host-guest complex. |

Prediction of Material Properties and Performance

Computational methods can be leveraged to predict the macroscopic properties of materials that could be formed from this compound, such as polymers or crystalline solids. This in silico prediction can guide experimental efforts by identifying promising candidates for specific applications.

By simulating the bulk properties of materials based on this pyrrole derivative, researchers can estimate key performance indicators.

Predicted Material Properties:

| Property | Relevance | Computational Approach |

| Electronic Band Gap | Determines the material's conductivity (conductor, semiconductor, or insulator). | Periodic DFT calculations on the crystalline or polymeric structure. |

| Mechanical Properties | Predicts the material's strength, stiffness, and durability. | MD simulations applying stress or strain to the simulated material. |

| Optical Properties | Simulates the material's absorption and emission spectra, relevant for applications in optoelectronics. | Time-dependent DFT (TD-DFT) calculations. |

| Porosity and Gas Adsorption | For porous materials, predicting the surface area and the affinity for different gases. | Grand Canonical Monte Carlo (GCMC) simulations. |

While the specific computational data for this compound is yet to be extensively published, the established theoretical and computational methodologies provide a clear and robust framework for its future investigation. Such studies will be instrumental in unlocking the full potential of this intriguing molecule in materials science and supramolecular chemistry.

Future Research Directions and Emerging Applications

Development of Novel and Efficient Synthetic Routes

The availability of 1H-Pyrrole-2,3,5-tricarbaldehyde is fundamental to exploring its potential. Future research will likely prioritize the development of synthetic pathways that are not only high-yielding but also efficient, scalable, and aligned with the principles of green chemistry.

Classic electrophilic substitution reactions on the electron-rich pyrrole (B145914) ring are a logical starting point. nih.gov The Vilsmeier-Haack reaction , a well-established method for formylating aromatic and heteroaromatic compounds, is a primary candidate for introducing the aldehyde functionalities. quimicaorganica.orgchemistrysteps.comchemtube3d.com This reaction involves treating the pyrrole with a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). chemistrysteps.com However, controlling the regioselectivity to achieve the desired 2,3,5-trisubstitution pattern presents a significant challenge, as pyrrole typically favors substitution at the C2 and C5 positions. quimicaorganica.org Future work could focus on optimizing reaction conditions or using protecting groups to direct the formylation to the C3 position after initial C2 and C5 formylation.

Furthermore, advancements in reaction engineering , such as the adoption of continuous flow synthesis, could offer precise control over reaction parameters, enhance safety, and facilitate scalability, transforming the production of this complex molecule. pharmafeatures.comvapourtec.comresearchgate.net

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Description | Potential Advantages | Anticipated Challenges |

| Stepwise Vilsmeier-Haack | Sequential formylation of the pyrrole ring using a Vilsmeier reagent (e.g., POCl₃/DMF). quimicaorganica.orgchemistrysteps.com | Utilizes well-understood, classical reaction mechanisms. | Poor regioselectivity, multiple steps, potential for low overall yield. |

| Multi-Component Reaction (MCR) | A one-pot reaction combining three or more simple precursors to form the target molecule. ontosight.aiacs.org | High efficiency, reduced waste, fewer purification steps, high atom economy. | Requires discovery of a novel reaction pathway and suitable starting materials. |

| Catalytic C-H Functionalization | Directing group-assisted or catalyst-controlled introduction of formyl groups onto the pyrrole C-H bonds. nih.gov | High atom economy, potential for high regioselectivity. | Development of a suitable catalyst system; harsh conditions may be required. |

| Continuous Flow Synthesis | Performing the synthesis in a continuous flow reactor system. researchgate.net | Enhanced safety, precise control of conditions, easy scalability, potential for integration of multiple steps. | High initial setup cost, requires robust and well-optimized reaction kinetics. |

Exploration of New Polymeric and Supramolecular Architectures

The trifunctional nature of this compound makes it an exceptional monomer for creating complex and functional macromolecular structures.

Polymeric Architectures

The three aldehyde groups can serve as reactive sites for polymerization. Condensation reactions with multi-amine linkers could yield novel polypyrrole derivatives with unique properties. nih.govmdpi.com A particularly promising area is the synthesis of Covalent Organic Frameworks (COFs) . COFs are crystalline porous polymers with ordered structures, constructed from organic building blocks linked by strong covalent bonds. tcichemicals.comtcichemicals.com As a tritopic aldehyde linker, this compound can be reacted with complementary multitopic amine linkers (e.g., triamines) to form highly stable, two-dimensional or three-dimensional COFs through imine bond formation. cd-bioparticles.netcd-bioparticles.netalfa-chemistry.com The inherent porosity and the nitrogen-rich, electronically active pyrrole units within the COF backbone could be exploited for applications in gas storage, separation, and heterogeneous catalysis. frontiersin.org

Supramolecular Architectures

Beyond covalent polymers, the molecule is well-suited for constructing intricate supramolecular assemblies . oup.com The pyrrole NH group is an excellent hydrogen-bond donor, while the oxygen atoms of the aldehyde groups can act as hydrogen-bond acceptors. oup.com These features allow the molecule to self-assemble or to bind with other molecules through a network of non-covalent interactions. nih.gov Furthermore, the pyrrole ring can participate in π-π stacking interactions, further stabilizing such assemblies. oup.com This could lead to the formation of macrocycles, cages, or extended networks with applications in molecular recognition and sensing. reading.ac.uknih.gov

Advanced Catalytic Systems and Reaction Engineering

The electronic properties and trifunctional structure of this compound suggest its potential use in the design of advanced catalytic systems.

The pyrrole nitrogen atom, in conjunction with the oxygen atoms from the aldehyde groups, can act as a multidentate ligand, capable of coordinating with a metal center. This could lead to the formation of novel pyrrole-based pincer ligands and their corresponding metal complexes. nih.govacs.org Such complexes are of high interest in catalysis, and research could explore their activity in a variety of organic transformations. digitellinc.comacs.org

Moreover, the aforementioned COFs and conjugated microporous polymers (CMPs) derived from this tricarbaldehyde could serve as robust heterogeneous catalysts . frontiersin.org The active sites could be the nitrogen atoms within the pyrrole rings, or metal nanoparticles could be incorporated into the porous structure. The high surface area and stable framework of these materials would offer significant advantages, including enhanced catalyst activity and straightforward recovery and recycling. frontiersin.orgdtu.dk

Reaction engineering principles would be crucial for optimizing the performance of these catalytic systems. pharmafeatures.com This includes studying the kinetics of the catalytic reactions, designing efficient reactor systems (e.g., packed-bed or membrane reactors), and developing strategies for catalyst regeneration to ensure long-term stability and economic viability.

Integration into Functional Devices and Sensors

The unique combination of an electron-rich pyrrole ring and reactive aldehyde groups makes this compound a highly promising candidate for integration into functional devices, particularly chemical sensors.

The pyrrole NH group is a known binding site for anions through hydrogen bonding, making pyrrole-based compounds effective chemosensors . grantome.comresearchgate.netnih.govmdpi.comrsc.org The aldehyde groups provide additional handles for sensing. They can undergo Schiff base condensation reactions with specific analytes, such as amines or amino acids (e.g., homocysteine), leading to a detectable change in optical or electronic properties (e.g., color or fluorescence). bohrium.comrsc.orgresearchgate.netresearchgate.netccspublishing.org.cn The presence of three aldehyde groups could allow for the creation of sensors with enhanced sensitivity or the ability to bind analytes in a specific spatial arrangement.

Polymers derived from this compound are also expected to have interesting electronic properties. Polypyrrole itself is a well-known conducting polymer. youtube.comwikipedia.org By creating copolymers or COFs, it may be possible to tune these properties for applications in organic electronics, such as organic field-effect transistors (OFETs) , organic photovoltaics (OPVs) , or as part of a bio-electronic interface. nih.govacs.orgrsc.org

Table 2: Potential Sensor Applications for this compound Derivatives

| Target Analyte | Sensing Mechanism | Potential Signal Output | Relevant Functional Group(s) |

| Amines / Amino Acids | Schiff base formation with aldehyde groups. bohrium.comresearchgate.net | Colorimetric or Fluorometric change. | Aldehyde (-CHO) |

| Anions (e.g., F⁻, AcO⁻) | Hydrogen bonding interaction with the pyrrole NH group. nih.govmdpi.com | Change in UV-Vis absorption or fluorescence. | Pyrrole N-H |

| Metal Cations | Coordination with aldehyde oxygens and pyrrole nitrogen. oup.com | Electrochemical or optical signal change. | Aldehyde (-CHO), Pyrrole N-H |

| Volatile Organic Compounds | Adsorption into a porous polymer/COF derived from the molecule. frontiersin.org | Change in mass (QCM) or conductivity. | Entire porous framework. |

Q & A

Q. What are the common synthetic routes for 1H-Pyrrole-2,3,5-tricarbaldehyde?

Methodological Answer: The synthesis of pyrrole tricarbaldehydes typically involves multi-step sequences, including formylation and functionalization of the pyrrole core. Key approaches include:

- Vilsmeier-Haack Formylation : A widely used method for introducing aldehyde groups onto aromatic systems. For example, Pyrrole-2,5-dicarboxaldehyde was synthesized via phosphorylation of ethyl α-cyano-2-pyrroleacrylate followed by hydrolysis and acidification .

- Grignard Reactions : Propynyl Grignard reagents (e.g., 1-propynylmagnesium bromide) can react with aryl aldehydes to yield propargyl alcohols, which are intermediates for further functionalization .

- Oxidative Hydrolysis : Intermediate esters or nitriles (e.g., ethyl α-cyano-pyrrole derivatives) can be hydrolyzed under basic conditions and acidified to yield aldehydes .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Vilsmeier-Haack | 59% | POCl₃, DMF, NaOH hydrolysis | |

| Propynyl Grignard | 84–94% | 1-Propynylmagnesium bromide, THF |

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer: Characterization relies on a combination of techniques:

- NMR Spectroscopy : The aldehyde protons (δ ~9–10 ppm) and pyrrole ring protons (δ ~6–7 ppm) are diagnostic. For example, Pyrrole-2,5-dicarboxaldehyde shows distinct singlet peaks for aldehyde groups in -NMR .

- FTIR Spectroscopy : Stretching vibrations for aldehyde C=O (~1700 cm⁻¹) and pyrrole N–H (~3400 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass verification (e.g., [M+H]⁺ for C₉H₅NO₃: theoretical 178.142) .

Advanced Research Questions

Q. How do substituents on the pyrrole ring influence the compound's reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nature of aldehyde groups activates the pyrrole ring for electrophilic substitution or cross-coupling. Key strategies include:

- Suzuki-Miyaura Coupling : Boronic acid derivatives (e.g., 3,4-dimethoxyphenylboronic acid) can be coupled to halogenated pyrroles using Pd(PPh₃)₄ as a catalyst (e.g., 105°C in dioxane/water) .

- Regioselective Halogenation : N-Iodosuccinimide (NIS) or bromine can introduce halogens at specific positions, enabling further functionalization .

- Steric Effects : Bulky substituents (e.g., 3,3,5,5-tetramethylcyclohexyl) may hinder reactivity at adjacent positions, directing reactions to more accessible sites .

Q. Table 2: Substituent Effects on Reactivity

| Substituent | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| 3,4-Dichlorophenyl | Suzuki Coupling | 75–85% | |

| 4-Bromophenyl | Nucleophilic Substitution | 60% |

Q. What strategies are used to incorporate this compound into covalent organic frameworks (COFs)?

Methodological Answer: Tricarbaldehydes serve as key building blocks for nitrogen-rich COFs due to their three reactive aldehyde groups:

- Condensation Reactions : React with amines (e.g., 1,4-phenylenediamine) or hydrazides to form imine- or hydrazone-linked frameworks. For example, 2-hydroxybenzene-1,3,5-tricarbaldehyde forms COFs via Schiff-base chemistry .

- Topology Design : The trigonal symmetry of the tricarbaldehyde enables hexagonal pore structures. Solvothermal conditions (e.g., 120°C in mesitylene/dioxane) optimize crystallinity .

- Post-Synthetic Modification : Aldehyde groups can be further functionalized with boronic acids or thiols to tune COF properties .

Q. Key Challenges :

Q. How can conflicting data on synthetic yields or purity be resolved?

Methodological Answer: Discrepancies often arise from variations in reaction conditions or purification methods:

- Yield Optimization : Reflux time, solvent polarity (e.g., THF vs. dioxane), and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) significantly impact outcomes. For example, extending hydrolysis time from 2 to 4 hours increased Pyrrole-2,5-dicarboxaldehyde yield from 59% to 70% .

- Purity Verification : Use HPLC or GC-MS to identify byproducts (e.g., unreacted intermediates). Recrystallization from toluene/water mixtures improves purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.